Dicarboxidine

Description

Historical Trajectories of Biphenyl (B1667301) and Dicarboxylic Acid Architectures in Chemical Science

The biphenyl structural motif, consisting of two phenyl rings linked by a single carbon-carbon bond, has a significant history in organic chemistry. Its synthesis trials date back over 160 years, with early methods including the Wurtz reaction and its extension, the Wurtz-Fittig reaction, which involved carbon-carbon bond formation between aryl halides in the presence of metal. nih.gov The Ullmann reaction, a copper-catalyzed homocoupling of halo-arenes, also contributed to biphenyl synthesis early in the 20th century. nih.gov Biphenyls are fundamental building blocks due to their presence in medicinally active compounds, marketed drugs, and natural products. nih.govresearchgate.net They are utilized in chemical synthesis, as pesticides (in the form of polychlorinated biphenyls, PCBs), and in the production of dyes, fragrances, and liquid crystals. nih.govresearchgate.net The ability of biphenyl to undergo substitution reactions allows for the introduction of various functional groups, leading to derivatives with diverse activities. researchgate.netslideshare.net

Dicarboxylic acids, organic compounds containing two carboxyl (-COOH) groups, also have a long history in chemistry and are found widely in nature, including essential metabolic intermediates like succinic and fumaric acids, and amino acids such as aspartic and glutamic acid. wikipedia.org They serve as crucial monomers in the production of polymers like polyamides, polyesters, and polyimides, which have applications in textiles, packaging, and electronics. ontosight.ai The chemistry of dicarboxylic acids, including their synthesis and reactions, has been a subject of extensive study. researchgate.netyoutube.com

The combination of these two architectural elements – the biphenyl core and dicarboxylic acid functionalities – creates compounds with unique properties and potential applications. Biphenyl-dicarboxylic acids, for instance, have been explored as linkers in the formation of coordination polymers and metal-organic frameworks (MOFs), highlighting the utility of this combined architecture in constructing extended solid-state structures with potential applications in catalysis, gas storage, and sensing. ontosight.aiacs.org

Interplay of Molecular Architecture and Research Utility of Dicarboxidine

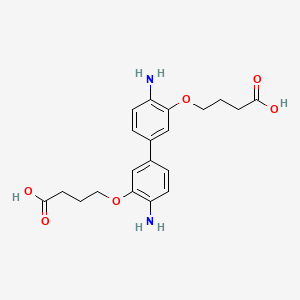

The molecular architecture of this compound, featuring a biphenyl core substituted with amino groups and butanoic acid chains, is central to its research utility. The biphenyl core provides a rigid, extended aromatic system, while the flexible oxybutanoic acid linkers terminating in carboxylic acid groups offer sites for potential interactions and chemical modification. The presence of amino groups also adds basic centers that can be protonated, as seen in the dihydrochloride (B599025) salt. cymitquimica.com

The interplay of these structural features contributes to this compound's potential applications. For example, its ability to act as a building block in organic reactions is attributed to the reactive functional groups present. cymitquimica.com The molecule's structure also suggests potential for interaction with biological molecules, a factor explored in life science research. ontosight.ai The solubility in water, particularly of the dihydrochloride salt, is another property influenced by the molecular structure, making it suitable for use in aqueous research systems. cymitquimica.comchemimpex.com

Contemporary Significance and Emerging Research Domains of this compound

This compound holds contemporary significance in advanced chemical research due to its potential as a versatile compound in various domains. Research has explored its potential applications in life sciences and biology, including investigations into its possible use as a therapeutic agent or diagnostic tool. ontosight.ai Compounds with structures similar to this compound have been studied for potential antimicrobial, antiviral, and anticancer activities. ontosight.ai

The unique properties of this compound, stemming from its molecular architecture, make it a subject of interest in drug discovery and development processes. ontosight.ai Beyond biological applications, this compound is also being explored in other fields. Its potential in materials science is being investigated, where its properties may contribute to the development of innovative polymeric materials. chemimpex.com The compound's ability to act as a chelating agent opens avenues for applications in catalysis and environmental remediation. chemimpex.com

Furthermore, this compound is utilized in analytical chemistry as a standard reference material in chromatographic techniques, which enhances the accuracy of analytical results. chemimpex.com Its application in agricultural research for developing agrochemicals that can potentially enhance crop yield and resistance to pests is also being explored, contributing to sustainable agriculture efforts. chemimpex.com

The ongoing research into this compound highlights its multifaceted potential and its relevance in addressing challenges across different scientific disciplines. The exploration of its interactions with biological systems, its role in material development, and its utility in analytical and agricultural applications represent some of the emerging research domains for this compound.

Structure

3D Structure

Propriétés

Numéro CAS |

34915-18-9 |

|---|---|

Formule moléculaire |

C20H24N2O6 |

Poids moléculaire |

388.4 g/mol |

Nom IUPAC |

4-[2-amino-5-[4-amino-3-(3-carboxypropoxy)phenyl]phenoxy]butanoic acid |

InChI |

InChI=1S/C20H24N2O6/c21-15-7-5-13(11-17(15)27-9-1-3-19(23)24)14-6-8-16(22)18(12-14)28-10-2-4-20(25)26/h5-8,11-12H,1-4,9-10,21-22H2,(H,23,24)(H,25,26) |

Clé InChI |

NUBOMXHHTQFVBI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCCCC(=O)O)OCCCC(=O)O)N |

SMILES canonique |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCCCC(=O)O)OCCCC(=O)O)N |

Apparence |

Solid powder |

Autres numéros CAS |

34915-18-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

56455-90-4 (di-hydrochloride) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

alpha, alpha'-(4,4'-diamino-3,3'-biphenylenedioxy)dibutyric acid dicarboxidine dicarboxidine dihydrochloride |

Origine du produit |

United States |

Synthetic Methodologies and Derivative Synthesis of Dicarboxidine

Established Synthetic Pathways for Dicarboxidine Core Structure

The synthesis of the this compound core, 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid, necessitates a strategic approach to ensure the correct placement of the four functional groups on the biphenyl (B1667301) framework. Key to this is the construction of the biphenyl moiety itself, followed by the regioselective introduction of the carboxylic acid groups.

Strategies for Biphenyl Moiety Construction

The formation of the central carbon-carbon bond linking the two phenyl rings is a critical step in the synthesis of this compound. Several classical and modern coupling reactions can be employed for this purpose.

Ullmann Coupling: The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, represents a traditional and viable method. chem-station.com In the context of this compound synthesis, this could involve the coupling of a suitably substituted 2-amino-5-halobenzoic acid derivative. The reaction typically requires high temperatures and the use of copper powder or a copper(I) salt. chem-station.com The reactivity of the aryl halide follows the order I > Br > Cl. chem-station.com

Suzuki-Miyaura Coupling: A more contemporary and often higher-yielding approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of an aryl boronic acid with an aryl halide. For this compound, this could entail the coupling of a 2-amino-5-halobenzoic acid with a corresponding 2-amino-5-boronic acid derivative. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.

A plausible synthetic route could commence with the dinitration of a biphenyl precursor, followed by the reduction of the nitro groups to amines. For instance, the synthesis of 4,4'-diaminobiphenyl-3,3'-disulfonic acid, a structurally related compound, often starts with the dinitro analogue, which is then reduced via catalytic hydrogenation. A similar strategy could be adapted for this compound, starting from a dinitrobiphenyl dicarboxylic acid precursor.

Regioselective Introduction of Carboxylic Acid Functional Groups

The precise placement of the carboxylic acid groups at the 3 and 3' positions of the biphenyl core is crucial. This can be achieved through several methods:

Starting from Pre-functionalized Monomers: The most straightforward approach involves using starting materials that already contain the carboxylic acid or a precursor group in the desired position. For example, employing a substituted halobenzoic acid in a coupling reaction directly installs the carboxyl group.

Directed ortho-Metalation: This strategy allows for the introduction of a carboxylic acid group ortho to a directing group on an aromatic ring. While not directly applied to a pre-formed benzidine (B372746) core in the available literature, this powerful technique is a principal method for the regioselective functionalization of aromatic compounds.

Salt Formation Processes for this compound Derivatives

This compound, possessing both acidic carboxylic acid groups and basic amino groups, can form salts. The most common salt is the dihydrochloride (B599025) salt. cymitquimica.com Salt formation is typically achieved by treating the free base with an appropriate acid, such as hydrochloric acid, in a suitable solvent. This process is crucial for the purification and handling of the compound. The formation of salts of aromatic diamino dicarboxylic acids can be influenced by factors such as pH and the presence of other ions. nih.govresearchgate.net

Advanced Synthetic Approaches and Optimization Strategies for this compound

While classical methods provide a foundation for this compound synthesis, modern organic chemistry offers advanced techniques for improved efficiency and yield. Optimization of coupling reactions, such as the Ullmann and Suzuki couplings, is a key area of focus. This includes the development of more active and stable catalysts, the use of specific ligands to enhance reaction rates and selectivity, and the exploration of milder reaction conditions. For instance, the use of amino acids as ligands in copper-catalyzed cross-coupling reactions has been shown to facilitate these transformations under milder conditions. nih.gov

Synthesis of this compound Analogs and Functionalized Derivatives

The synthesis of this compound analogs allows for the exploration of structure-activity relationships and the development of new materials.

Derivatization at Carboxylic Acid Sites

The carboxylic acid groups of this compound are prime sites for derivatization to modify its chemical and physical properties. Common derivatization reactions for carboxylic acids include esterification and amidation, which can be applied to this compound to synthesize a variety of derivatives. cymitquimica.com

Esterification: this compound can be converted to its corresponding esters by reaction with alcohols in the presence of an acid catalyst. This reaction is a versatile method for introducing a wide range of alkyl or aryl groups. The choice of alcohol determines the properties of the resulting ester. For instance, reaction with long-chain alcohols can increase the hydrophobicity of the molecule.

Amidation: The carboxylic acid groups of this compound can be readily converted to amides by reaction with primary or secondary amines. mdpi.com This reaction is often facilitated by coupling agents, such as carbodiimides, to activate the carboxylic acid. Amidation allows for the introduction of diverse functionalities, depending on the structure of the amine used. This can be a strategic step in the synthesis of more complex molecules. The formation of amides from dicarboxylic acids and amines can be achieved through various catalytic methods, sometimes employing Lewis acid catalysts to facilitate the condensation reaction. nih.gov

Due to the presence of two carboxylic acid groups, this compound can be derivatized at one or both sites, leading to mono- or di-substituted products. Selective derivatization of one carboxylic acid group can be achieved by using a limited amount of the derivatizing agent or by employing protecting group strategies.

Table 1: Potential Derivatization Reactions at Carboxylic Acid Sites of this compound

| Reaction Type | Reagents | Functional Group Introduced |

| Esterification | Alcohols (e.g., ethanol, butanol), Acid catalyst | Ester (-COOR) |

| Amidation | Amines (e.g., primary, secondary), Coupling agents | Amide (-CONR₂) |

This table presents potential derivatization reactions based on the general reactivity of carboxylic acids, as specific literature on this compound derivatization is limited.

Design and Synthesis of Polyfunctional this compound Architectures

The bifunctional nature of this compound, possessing both amino and carboxylic acid groups, makes it an excellent building block for the synthesis of polyfunctional architectures, including polymers and macrocycles.

Polymer Synthesis: this compound can be used as a monomer in polymerization reactions. For example, the amino groups can react with dicarboxylic acids or their derivatives to form polyamides, while the carboxylic acid groups can react with diamines to form a different class of polyamides. These polymers can exhibit interesting properties, such as thermal stability and mechanical strength, depending on the co-monomers used. The synthesis of polybenzimidazoles, a class of high-performance polymers, often involves the condensation of aromatic tetramines with dicarboxylic acids. researchgate.net While not directly using this compound, this highlights the potential for its amino and carboxyl groups to participate in polymerization.

Macrocycle Synthesis: The rigid structure of the biphenyl core and the strategically placed functional groups of this compound make it a candidate for the synthesis of macrocyclic compounds. By reacting this compound with a suitable bifunctional linker molecule, it is possible to construct large ring structures. These macrocycles can have applications in host-guest chemistry, sensing, and catalysis.

The design of polyfunctional architectures based on this compound involves careful consideration of the reaction conditions to control the connectivity and dimensionality of the resulting products. The stoichiometry of the reactants, the choice of solvent, and the reaction temperature can all influence the outcome of the synthesis.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. beilstein-journals.org These principles can be applied to the synthesis of this compound and its derivatives.

Atom Economy: The synthesis of this compound from o-nitrobenzoic acid involves a reduction and rearrangement. The atom economy of this process can be evaluated to identify areas for improvement. sphinxsai.com Alternative synthetic routes with higher atom economy would be a key goal from a green chemistry perspective.

Use of Greener Solvents: Traditional organic syntheses often use volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or solvent-free reaction conditions. mdpi.com For the derivatization of this compound, exploring the use of greener solvents or solvent-free methods, such as mechanochemistry (grinding), could significantly reduce the environmental impact. wjpmr.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce the need for stoichiometric reagents. In the synthesis and derivatization of this compound, exploring the use of reusable heterogeneous catalysts in place of homogeneous ones could simplify product purification and reduce waste. nih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Applying these techniques to the synthesis and derivatization of this compound could lead to more sustainable processes.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing synthetic routes that minimize byproducts. |

| Atom Economy | Optimizing reactions to incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |

| Designing Safer Chemicals | Modifying the structure of this compound derivatives to reduce potential toxicity. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

This table outlines potential applications of green chemistry principles to the synthesis of this compound and its derivatives, based on general green chemistry practices.

Mechanistic Investigations of Dicarboxidine Reactivity

Reaction Mechanisms Involving Dicarboxidine as a Chemical Reagent

This compound's utility as a chemical reagent stems from its ability to participate in reactions that yield detectable signals, often through the formation of colored products. This property is exploited in spectrophotometric methods for the determination of specific analytes.

Spectrophotometric Reaction Pathways (e.g., with Cyanide and Chlorine)

This compound has been utilized as a reagent for the spectrophotometric determination of both cyanide and chlorine. saimm.co.za Spectrophotometric methods for cyanide determination often involve reactions that produce a colored compound whose absorbance can be measured. researchgate.net, psu.edu, orientjchem.org A common approach involves the conversion of cyanide to cyanogen (B1215507) chloride or bromide, which then reacts with a coupling agent, such as pyridine (B92270) and barbituric acid or other aromatic amines, to form a measurable dye. saimm.co.za, researchgate.net, psu.edu While the precise reaction pathway of this compound with cyanide and chlorine in these spectrophotometric applications is not detailed in the provided information, its documented use as a reagent suggests it participates in a chromogenic reaction upon interaction with these analytes or their derivatives under specific conditions. saimm.co.za

Elemental chlorine (Cl₂) is a greenish-yellow gas nih.gov, uni.lu, while cyanide can exist as the cyanide ion (CN⁻), hydrogen cyanide (HCN), or cyanogen ((CN)₂). nih.gov, nih.gov, wikipedia.org The spectrophotometric method using this compound likely involves a reaction that leads to a distinct color change proportional to the concentration of cyanide or chlorine present.

Peroxidase-Catalyzed Oxidation Mechanisms Utilizing this compound

Although specific research detailing the peroxidase-catalyzed oxidation mechanism of this compound was not identified in the provided search results, the general principles of peroxidase activity are relevant given this compound's likely use in oxidation-based detection methods that might employ enzymes. Peroxidases are enzymes that catalyze oxidation reactions using hydrogen peroxide (H₂O₂) or organic hydroperoxides as electron acceptors. researchgate.net The mechanism typically involves the reaction of the native enzyme with hydrogen peroxide to form an oxidized intermediate, Compound I. researchgate.net Compound I is then reduced back to the native enzyme through one-electron or two-electron transfer steps, oxidizing a substrate in the process. mdpi.com, researchgate.net

General Peroxidase Catalytic Cycle (Simplified):

Native Enzyme (Fe³⁺) + H₂O₂ → Compound I (Fe⁴⁺=O Porphyrin π-cation radical) + H₂O researchgate.net

Compound I + Substrate (reduced) → Compound II (Fe⁴⁺=O) + Substrate radical researchgate.net

Compound II + Substrate (reduced) → Native Enzyme (Fe³⁺) + Oxidized Substrate researchgate.net

In many spectrophotometric assays that utilize peroxidase, a colorless substrate is oxidized by the enzyme in the presence of hydrogen peroxide to produce a colored product. Given this compound's application as a spectrophotometric reagent, it is plausible that it acts as such a substrate, undergoing peroxidase-catalyzed oxidation to yield a chromophore that can be measured. Studies on the peroxidase-catalyzed oxidation of other aromatic compounds, such as azo dyes or phenols, demonstrate the formation of radical intermediates and subsequent products. nih.gov, researchgate.net

Electron Transfer and Redox Mechanisms of this compound

This compound's participation in reactions, particularly those leading to color formation in analytical tests, implies that it undergoes changes in its oxidation state, indicative of redox processes. Redox reactions involve the transfer of electrons between chemical species. wikipedia.org Oxidation is the loss of electrons or an increase in oxidation state, while reduction is the gain of electrons or a decrease in oxidation state; these processes occur simultaneously. wikipedia.org

While specific electron transfer pathways for this compound were not detailed in the search results, its role in reactions likely involves it acting as a reducing agent, donating electrons, and becoming oxidized in the process. The resulting oxidized form would then be the species responsible for the observed color change in spectrophotometric applications. General electron transfer mechanisms can occur via inner-sphere or outer-sphere pathways, depending on whether a bridging ligand is shared between the reacting species. libretexts.org In biological systems, electron transfer can also occur through electron tunneling between redox centers in proteins. nih.gov The precise electron transfer mechanism involving this compound would depend on the specific reaction conditions and the nature of the oxidizing agent.

Catalytic Roles and Ligand Binding Mechanisms of this compound

Based on the available search results, there is no specific information detailing this compound acting as a catalyst or its mechanisms of ligand binding in biological or chemical systems. The provided literature primarily focuses on its use as a chemical reagent for detection purposes. While general principles of ligand binding involve interactions coupled with conformational changes slu.edu, nih.gov, and catalytic mechanisms describe how substances accelerate chemical reactions biorxiv.org, nih.gov, frontiersin.org, these concepts were not specifically applied to this compound in the retrieved information.

Photochemical and Thermal Decomposition Pathways of this compound

Research findings specifically on the photochemical and thermal decomposition pathways of this compound were not identified in the provided search results. Photochemical decomposition is a chemical reaction initiated by the absorption of light energy, leading to the breakdown of a compound. collegedunia.com, shaalaa.com Thermal decomposition, conversely, is the breakdown of a compound induced by heat. rsc.org, doubtnut.com While general examples of photochemical and thermal decomposition exist for various compounds, such as the decomposition of silver carboxylates under light or heat imaging.org, or the thermal decomposition of calcium oxalate (B1200264) hydrates rsc.org, the specific pathways, products, and conditions for the decomposition of this compound were not found in the consulted literature.

Advanced Spectroscopic and Chromatographic Characterization of Dicarboxidine

High-Resolution Mass Spectrometry for Structural Elucidation and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and exact mass of Dicarboxidine, aiding in the confirmation of its molecular formula nih.govuni.lu. HRMS provides precise mass measurements that can differentiate between compounds with very similar nominal masses, including potential isomers. The technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions with high accuracy nist.govresearchgate.netgenedata.com.

Analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) provides crucial structural information. By fragmenting the parent ion and analyzing the m/z of the resulting product ions, researchers can deduce the arrangement of atoms and functional groups within the this compound molecule nih.govyoutube.com. While specific HRMS and MS/MS data for this compound were not extensively detailed in the search results, the general principles of HRMS and MS/MS are highly applicable for its structural elucidation and for distinguishing it from potential isomeric compounds that would have the same elemental composition but different structural connectivity. Predicted collision cross section values for this compound and its adducts have been reported, which can be useful for structural characterization and differentiation in ion mobility-mass spectrometry experiments uni.lu.

| Property | Value (this compound) | Source |

| Molecular Formula (Free Base) | C₂₀H₂₄N₂O₆ | nih.govuni.lu |

| Molecular Formula (Dihydrochloride) | C₂₀H₂₄N₂O₆ • 2HCl | mpbio.combiosynth.comcymitquimica.comchemimpex.com |

| Molecular Weight (Dihydrochloride) | 461.34 g/mol | biosynth.comcymitquimica.comchemimpex.com |

| PubChem CID (Free Base) | 41882 | nih.gov |

| PubChem CID (Dihydrochloride) | 41881 | chemimpex.comcmdm.tw |

| CAS Number (Dihydrochloride) | 56455-90-4 | mpbio.combiosynth.comcymitquimica.comchemimpex.com |

Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule bmrb.iouni-koeln.deorganicchemistrydata.orgnmrdb.org. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the presence and environment of different types of protons and carbons in this compound can be determined. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm correlations between protons and carbons, providing a comprehensive map of the molecular structure. nih.gov.

For this compound, NMR spectroscopy would be invaluable for confirming the biphenyl (B1667301) core, the presence and position of the amino groups, the ether linkages, and the butanoic acid chains. Analysis of coupling constants can provide information about the dihedral angles and thus the conformation of flexible parts of the molecule, such as the butanoic acid chains. While specific NMR spectra or data for this compound were not found in the immediate search results, the principles of NMR spectroscopy are fundamental to its complete structural and stereochemical characterization.

Infrared and UV-Visible Spectrophotometric Analysis of Functional Groups and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of bonds researchgate.netspectroscopyonline.comresearchgate.netechemi.comspectroscopyonline.com. Characteristic absorption bands in the IR spectrum correspond to specific functional groups such as O-H (carboxylic acid), C=O (carboxylic acid), C-N (amine), and C-O (ether and carboxylic acid) spectroscopyonline.comechemi.com. The position and intensity of these bands can provide information about the chemical environment and intermolecular interactions, such as hydrogen bonding, which is relevant for carboxylic acids spectroscopyonline.comechemi.com.

Advanced Chromatographic Separations and Quantification Methods

Chromatographic techniques are essential for separating this compound from synthesis impurities or from complex biological or environmental matrices, and for its subsequent quantification scribd.com.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile and thermally labile compounds like this compound researchgate.netuminho.ptwikipedia.orgrsc.org. Method development for this compound would involve selecting an appropriate stationary phase (e.g., reversed-phase C18), mobile phase composition (e.g., mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), and detection method (e.g., UV-Vis detector if the molecule has sufficient UV absorbance, or mass spectrometry) researchgate.netuminho.ptrsc.org.

Validation of the developed HPLC method is crucial to ensure its reliability, accuracy, precision, sensitivity, and specificity for the intended application. This involves parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), precision (repeatability and intermediate precision), and robustness. While a specific validated HPLC method for this compound was not detailed, general principles of HPLC method development and validation for dicarboxylic acids and similar compounds are well-established researchgate.net.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is typically used for the separation of volatile or semi-volatile compounds mdpi.comnih.govnih.govnotulaebotanicae.ro. Due to its relatively low volatility and the presence of polar functional groups (carboxylic acids and amines), this compound itself is likely not directly amenable to GC analysis without derivatization. Derivatization involves chemically modifying the molecule to make it more volatile and thermally stable mdpi.comnih.govnih.govresearchgate.net. Common derivatization methods for carboxylic acids include esterification nih.govresearchgate.net.

If this compound were to be analyzed by GC, a suitable derivatization step would be required, for example, converting the carboxylic acid groups to esters and potentially derivatizing the amine groups. The choice of stationary phase and detection method (e.g., Flame Ionization Detector (FID) or Mass Spectrometry (MS)) would depend on the specific application and the properties of the derivatized compound scribd.commdpi.comnih.gov. Research on GC analysis of other dicarboxylic acids often involves derivatization to improve chromatographic performance and detection sensitivity nih.govnih.govresearchgate.net.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. LC-MS and GC-MS are particularly valuable for the analysis of complex samples containing this compound nih.govwikipedia.orgmdpi.comnih.govchromatographyonline.combioxpedia.com.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and selective technique for the analysis of polar and non-volatile compounds nih.govwikipedia.orgchromatographyonline.combioxpedia.com. It is well-suited for the analysis of this compound without the need for derivatization. LC-MS/MS allows for the separation of this compound from matrix components by LC and its specific detection and quantification by MS/MS, based on characteristic precursor-to-product ion transitions nih.govchromatographyonline.com. This technique is widely used in various fields, including pharmaceutical analysis and metabolomics wikipedia.orgchromatographyonline.combioxpedia.com.

GC-MS (Gas Chromatography-Mass Spectrometry) can be applied to this compound after appropriate derivatization to enhance its volatility mdpi.comnih.govnih.govnotulaebotanicae.ro. GC-MS provides separation of the derivatized this compound by GC, followed by mass spectrometric detection. Electron Ionization (EI) is a common ionization method in GC-MS, which typically produces characteristic fragmentation patterns that can be used for identification nist.gov. GC-MS is often used for the analysis of volatile and semi-volatile organic compounds mdpi.comnotulaebotanicae.ro.

Both LC-MS/MS and GC-MS (with derivatization) offer advantages for the comprehensive profiling of this compound in various matrices, providing both separation and specific identification and quantification. The choice between LC-MS/MS and GC-MS depends on the volatility of the analyte (or its derivative), the sample matrix, and the required sensitivity and selectivity.

Electrochemical Methods for this compound Characterization

Electrochemical methods, such as cyclic voltammetry (CV), provide valuable information about the redox properties of a compound. Cyclic voltammetry involves applying a varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current researchgate.netmdpi.comrsc.orgmdpi.com. This technique can reveal reversible and irreversible redox processes, electron transfer kinetics, and the stability of electrochemically generated species researchgate.netmdpi.comrsc.orgmdpi.com.

This compound contains amine functional groups and a biphenyl system, which can undergo oxidation. The electrochemical behavior of aromatic amines and biphenyl derivatives has been studied using voltammetry acs.org. While specific cyclic voltammetry data for this compound were not extensively detailed in the provided search results, studies on related aromatic amines and dicarboxylate metal complexes demonstrate the applicability of CV in characterizing their redox properties mdpi.comrsc.orgacs.orgresearchgate.net. For instance, research on iron complexes with bipyridine-4,4-dicarboxylic acid (Dcbpy), a related dicarboxylate ligand, utilized cyclic voltammetry to characterize their electrochemical behavior and determine redox potentials researchgate.net.

Electrochemical characterization can help understand the potential of this compound to participate in electron transfer reactions, which is relevant for its potential applications, such as in diagnostic assays or as a component in electrochemical sensors psu.edursc.org. The oxidation of aromatic amines, including benzidine (B372746) derivatives like this compound, is known to produce colored products, which can be utilized in spectrophotometric and electrochemical detection methods psu.edursc.org. Studies using this compound in colorimetric assays catalyzed by peroxidases highlight its ability to undergo oxidation psu.edu.

Further electrochemical studies on this compound could involve determining its oxidation potential, investigating the reversibility of the redox process, and studying the effect of pH and solvent on its electrochemical behavior. Techniques like square wave voltammetry (SWV) can offer improved peak definition and quantification compared to staircase cyclic voltammetry (SCV) rsc.org.

Computational and Theoretical Chemistry Studies on Dicarboxidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often based on density functional theory (DFT), are fundamental tools for investigating the electronic structure of molecules. frontiersin.org, northwestern.edu, oulu.fi These calculations can determine properties such as molecular orbitals, charge distribution, and energy levels, which are crucial for understanding chemical reactivity. arxiv.org By analyzing the electronic structure, it is possible to predict where a molecule is likely to react and how it might behave in different chemical environments. osti.gov, nih.gov While general principles of quantum chemical calculations for electronic structure and reactivity prediction are well-established, specific detailed studies applying these methods solely to Dicarboxidine were not prominently found in the search results. However, the methodology is broadly applicable to organic molecules like this compound to understand its potential reaction sites and mechanisms based on its electron density and frontier molecular orbitals.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful techniques used to study the time-dependent behavior of molecular systems. mdpi.com, nih.gov, nih.gov These simulations can provide information about the conformational flexibility of a molecule and how it interacts with other molecules or its environment. taltech.ee, chemcomp.com, youtube.com Conformational analysis explores the various three-dimensional arrangements a molecule can adopt and their relative stabilities. taltech.ee, nih.gov, nih.gov MD simulations can sample these different conformations and assess the transitions between them. Intermolecular interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces, play a critical role in determining a molecule's properties and how it behaves in solution or in a complex biological system. purdue.edu, researchgate.net, researchgate.net, cambridgemedchemconsulting.com, colorado.edu MD simulations can quantify the strength and nature of these interactions. While the search results provided general information on MD simulations for conformational analysis and intermolecular interactions of various organic molecules and systems researchgate.net, researchgate.net, researchgate.net, chemcomp.com, mdpi.com, nih.gov, nih.gov, rsc.org, specific detailed studies focusing only on this compound were not identified. The application of MD to this compound would involve simulating its behavior in a defined environment (e.g., water or a lipid bilayer) to understand its flexibility and how it interacts with surrounding molecules.

Theoretical Modeling of Reaction Pathways, Transition States, and Energy Profiles

Theoretical modeling is used to map out the step-by-step process of a chemical reaction, identifying intermediates and the transition states that connect them. researchgate.net, nih.gov, arxiv.org, rsc.org Calculating the energy of each point along the reaction pathway allows for the determination of activation energies and reaction rates. libretexts.org, reddit.com, researchgate.net, scm.com, youtube.com, chemrxiv.org Transition states represent the highest energy points along the most favorable reaction path and are crucial for understanding reaction mechanisms and kinetics. libretexts.org, reddit.com, researchgate.net, scm.com, youtube.com, chemrxiv.org While the search results discussed theoretical modeling of reaction pathways and transition states in a general context and for other molecules researchgate.net, nih.gov, arxiv.org, rsc.org, specific studies detailing the reaction pathways, transition states, and energy profiles computed specifically for this compound were not found. Applying these methods to this compound would involve proposing potential reactions it might undergo and then computationally exploring the energy landscape of those reactions.

Elucidation of Structure-Activity and Structure-Property Relationships via Computational Approaches

Computational approaches are widely used to establish relationships between the chemical structure of a compound and its biological activity (Structure-Activity Relationships - SAR) or physicochemical properties (Structure-Property Relationships - SPR). oncodesign-services.com, mdpi.com, nih.gov, researchgate.net, uni-bonn.de, mdpi.com, umass.edu, researchgate.net, unimore.it, arxiv.org These methods often involve calculating molecular descriptors that capture various aspects of the molecular structure and then using statistical or machine learning models to correlate these descriptors with observed activities or properties. mdpi.com, researchgate.net, uni-bonn.de, researchgate.net, unimore.it Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are subfields that aim to build predictive models. mdpi.com, researchgate.net, researchgate.net, unimore.it While the search results provided extensive information on the general methodologies and applications of computational SAR and SPR studies oncodesign-services.com, mdpi.com, nih.gov, researchgate.net, uni-bonn.de, mdpi.com, umass.edu, researchgate.net, unimore.it, arxiv.org, no specific research directly applying these computational approaches to this compound to elucidate its SAR or SPR was identified. Such studies would typically involve a series of structurally related compounds, which were not detailed for this compound in the search results.

Research Applications of Dicarboxidine in Diverse Chemical Sciences

Dicarboxidine in Analytical Chemistry Methodologies

This compound has demonstrated utility as a reagent in various analytical techniques, leveraging its chemical properties for the detection and quantification of specific substances.

This compound has been employed as a reagent in the development of spectrophotometric methods for the determination of certain analytes. Notably, it has been utilized for the spectrophotometric determination of cyanide and chlorine. fishersci.fi Additionally, this compound has been used in the quantitative determination of plasma hemoglobin. researchgate.net

Research has explored the use of this compound in enzyme-linked immunosorbent assays (ELISA) for the assay of peroxidases, involving hydrogen peroxide as a substance. nih.govtandfonline.com This indicates its role as an indicator or chromogenic substrate in enzyme-catalyzed reactions that can be monitored spectrophotometrically.

While spectrophotometric methods for the determination of hydrogen peroxide and cyanide using various other reagents are well-established ugent.beraco.catajol.inforazi.ac.irmdpi.commckendree.eduresearchgate.netpurdue.edu, the specific details and mechanisms of spectrophotometric assays utilizing this compound solely for the direct quantification of hydrogen peroxide are not prominently detailed in the examined literature. However, its use in peroxidase assays involving H₂O₂ highlights an indirect application in hydrogen peroxide detection systems. nih.govtandfonline.com

The available research does not provide specific information detailing the direct utility of this compound as a standard reference material (SRM) in chromatographic techniques. While standard reference materials are crucial for calibrating and validating chromatographic methods ajol.infonist.govnist.govthermofisher.comiaea.orgmerckmillipore.comsigmaaldrich.com, the surveyed literature does not explicitly list this compound as one of these established standards. Research on this compound in analytical chemistry primarily focuses on its use as a reagent rather than a reference standard for chromatography.

This compound in Catalysis and Coordination Chemistry

The molecular structure of this compound, featuring both amine and carboxylic acid groups, presents opportunities for its application in catalysis and coordination chemistry. These functional groups can potentially act as binding sites for metal ions, forming coordination complexes.

Intrinsic Catalytic Activity of this compound Derivatives

Research into the intrinsic catalytic activity of this compound derivatives is not extensively detailed in the provided search results. However, the broader field of organic catalysis explores how organic molecules, without the involvement of metal ions, can accelerate chemical reactions. The functional groups present in this compound could potentially participate in such catalytic processes, although specific examples or detailed findings on this are not available in the provided snippets. scribd.comphysionet.orgcore.ac.uk

This compound in Mechanistic Biochemical Research

This compound has found application as a reagent and probe in mechanistic biochemical research, particularly in the study of enzyme activity and oxidative processes.

Investigations of Enzyme-Substrate Interactions (e.g., with Lactoperoxidase and Catalase)

This compound has been utilized in colorimetric assays to measure the activity of enzymes like lactoperoxidase and catalase. researchgate.netethernet.edu.etpsu.edunih.govdiva-portal.org These assays often involve the enzyme catalyzing a reaction that leads to the oxidation of this compound, resulting in a colored product that can be detected spectrophotometrically. ethernet.edu.etscispace.com

Specifically, in the context of catalase activity measurement, a colorimetric assay using this compound and lactoperoxidase has been employed to detect residual hydrogen peroxide (H2O2). researchgate.netethernet.edu.etpsu.edunih.gov Catalase breaks down H2O2, and the amount of remaining H2O2 can be inversely correlated to catalase activity. The lactoperoxidase/Dicarboxidine system is sensitive to the presence of H2O2, allowing for its quantification. ethernet.edu.et

Research findings demonstrate the application of this method in studying catalase activity in bacteria. For instance, studies investigating the role of antitoxins like DinJ and MqsA in the general stress response of Escherichia coli have used the this compound/lactoperoxidase assay to quantify changes in catalase activity. psu.edunih.gov Decreased catalase activity, measured using this method, was observed upon overproduction of DinJ and MqsA, indicating their influence on the bacterial stress response. psu.edunih.gov

Research into Oxidative Stress Mechanisms Employing this compound

This compound's susceptibility to oxidation has made it useful in studying oxidative stress mechanisms. As mentioned above, its oxidation in the presence of hydrogen peroxide, catalyzed by peroxidases, forms the basis of assays used in this research area. ethernet.edu.etscispace.com By monitoring the oxidation of this compound, researchers can infer the presence and activity of reactive oxygen species like H2O2 or the activity of enzymes involved in managing oxidative stress. researchgate.net

Studies on bacterial resistance to hydrogen peroxide and the role of catalase in detoxifying reactive oxygen species have utilized this compound-based assays. researchgate.net The ability of bacteria to withstand oxidative stress can be assessed by measuring their catalase activity using the this compound/lactoperoxidase method. researchgate.net

Future Directions and Emerging Research Avenues for Dicarboxidine

Development of Novel Synthetic Strategies for Complex Dicarboxidine Architectures

The synthesis of this compound and its derivatives is a foundational aspect of its research. Future efforts in this area are expected to focus on developing novel synthetic strategies that allow for the creation of more complex architectures. This could involve exploring new reaction pathways, employing innovative catalytic systems, or developing more efficient and selective synthetic routes. The ability to precisely control the synthesis of intricate this compound structures is crucial for tailoring its properties for specific applications. Research may investigate methods for incorporating this compound into larger molecular frameworks or polymers, potentially leading to materials with enhanced or novel functionalities. The development of easily split substrates for the quantification of proteases has involved the synthesis of novel substrates, indicating an ongoing interest in designing and synthesizing new molecules for specific applications epo.orgjustia.com. While not specifically about this compound, this highlights the broader trend in chemistry towards the synthesis of complex architectures for targeted uses.

Interdisciplinary Research at the Interface of Chemical and Environmental Sciences

The interaction of chemical compounds with the environment is a critical area of study. Future research on this compound is likely to involve interdisciplinary collaborations between chemical and environmental scientists. This could include investigating the fate and transport of this compound in various environmental compartments (water, soil, air), assessing its potential environmental impact, and exploring its use in environmental remediation or monitoring technologies. Analytical chemistry plays a crucial role in tracking pollutants and assessing environmental health, and techniques like mass spectrometry and atomic absorption spectroscopy are used to quantify harmful substances in air, water, and soil solubilityofthings.comhilarispublisher.com. Research at the interface of biodiversity and environmental change is also a growing area ucl.ac.ukstir.ac.uk. While direct research on this compound in these specific environmental applications is not explicitly detailed in the search results, the broader context of environmental chemistry research suggests potential avenues for exploring this compound's behavior and utility in environmental systems. For instance, this compound has been used as a reagent for the spectrophotometric determination of cyanide and chlorine, indicating a historical link to environmental analysis rsc.orgrsc.org.

Advancements in Ultra-Sensitive Analytical Techniques for this compound and its Derivatives

Accurate and sensitive detection of this compound and its derivatives is essential for both fundamental research and potential applications. Future directions will likely focus on developing and refining ultra-sensitive analytical techniques. This could involve advancements in chromatographic methods coupled with highly sensitive detectors, the development of novel spectroscopic techniques, or the creation of electrochemical sensors specifically tuned for this compound. The field of analytical techniques is continuously evolving, with a focus on enhanced sensitivity and the ability to identify complex mixtures accurately solubilityofthings.com. Techniques like GC-MS/MS are becoming popular for their high selectivity and sensitivity in detecting trace levels of compounds in complex matrices thermofisher.com. Electrochemical methods are also gaining traction due to their high sensitivity and rapid response times solubilityofthings.com. The development of quantitative, equipment-free paper-based assays also demonstrates a trend towards simpler, more accessible analytical methods researchgate.net. These advancements in analytical chemistry can be leveraged for the ultra-sensitive detection and quantification of this compound.

Exploration of this compound in Sustainable and Renewable Chemistry

Sustainable chemistry is a key focus in modern chemical research, aiming to develop environmentally friendly and resource-efficient processes. Future research may explore the potential of this compound within the principles of sustainable and renewable chemistry. This could involve investigating its synthesis from renewable feedstocks, exploring its use in catalytic processes that reduce waste, or evaluating its potential as a component in biodegradable materials. Sustainable chemistry encompasses minimizing the carbon footprint, designing efficient processes, and using renewable feedstocks reagent.co.uk. Research in green chemistry and sustainable chemistry is actively exploring the use of renewable sources, efficient synthesis, and waste reduction acs.orgnsf.govyork.ac.ukacs.orgmdpi.com. While specific applications of this compound in this context are not detailed, the general principles of sustainable chemistry provide a framework for future exploration of this compound's role in more environmentally benign chemical processes.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing dicarboxidine, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as catalytic coupling or hydroxylation. Researchers should begin by replicating protocols from peer-reviewed studies (e.g., Kim & Oh, 2013, for hydroxylation enzymes) and systematically vary parameters (temperature, catalyst loading, solvent polarity) to assess yield and purity . For reproducibility, document detailed procedures in the main manuscript (up to five compounds) and include extended datasets in supplementary materials . Use techniques like NMR and HPLC to verify structural identity and purity, referencing prior studies for known compounds .

Q. How should researchers formulate hypotheses about this compound’s biological activity based on structural analogs?

- Methodological Answer : Conduct a systematic literature review to identify structurally similar compounds (e.g., long-chain dicarboxylic acids) and their reported mechanisms (e.g., metabolic pathways in Candida tropicalis) . Use computational tools (molecular docking, QSAR models) to predict interactions with biological targets. Frame hypotheses as logical extensions of existing data, such as: “Because [structural feature X] in analog Y enhances [activity Z], this compound’s [modification A] may influence [target B] via [mechanism C]” .

Q. What are the best practices for characterizing this compound’s physicochemical properties?

- Methodological Answer : Prioritize techniques that align with research goals:

- Solubility : Use shake-flask methods with solvents of varying polarity.

- Stability : Conduct accelerated degradation studies under stress conditions (pH, temperature) .

- Spectroscopic Analysis : Combine FTIR, UV-Vis, and mass spectrometry to confirm functional groups and molecular weight. Raw data should be archived in supplementary materials, with processed results summarized in tables (e.g., melting point ranges, λ-max values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-producing enzymes?

- Methodological Answer : Contradictions may arise from assay variability (e.g., substrate concentrations, pH). Perform a meta-analysis of existing data (e.g., Picataggio et al., 1992 vs. Kim & Oh, 2013) , then design controlled experiments to isolate variables. Use statistical tools (ANOVA, sensitivity analysis) to quantify experimental uncertainty . Publish negative or conflicting results in supplementary materials to aid transparency .

Q. What strategies are effective for elucidating this compound’s role in mixed microbial consortia?

- Methodological Answer : Employ multi-omics approaches:

- Metagenomics : Identify microbial taxa associated with this compound metabolism.

- Metabolomics : Track isotopic labeling (e.g., ¹³C) to map metabolic pathways .

- Transcriptomics : Compare gene expression profiles under this compound exposure vs. control.

Ensure data integration using platforms like KEGG or MetaCyc, and address confounding factors (e.g., cross-feeding) via chemostat experiments .

Q. How can researchers design experiments to differentiate this compound’s primary and secondary metabolic effects in vivo?

- Methodological Answer : Use knockout models (e.g., CRISPR-edited microbial strains) to disable specific pathways linked to this compound utilization. Measure metabolite flux via ¹H-NMR or LC-MS/MS in wild-type vs. mutant strains . For mammalian studies, employ dose-response assays and time-series sampling to distinguish acute vs. adaptive effects . Validate findings with orthogonal methods (e.g., enzyme activity assays).

Data Management and Reporting

Q. What criteria should guide the inclusion/exclusion of this compound-related data in publications?

- Methodological Answer : Prioritize data directly addressing the research question. Exclude redundant or tangential datasets (e.g., raw chromatograms for known compounds) but archive them in supplementary materials . For novel findings, provide sufficient metadata (e.g., instrument calibration details, statistical thresholds) to enable replication .

Q. How should researchers address ethical considerations in this compound studies involving biological samples?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived samples, including informed consent and data anonymization . For environmental samples, comply with biodiversity access laws (e.g., Nagoya Protocol). Disclose all ethical approvals in the manuscript’s “Methods” section .

Tables for Reference

Table 1 : Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Reference Study |

|---|---|---|

| PgaE Monooxygenase | C-12b hydroxylation | Kallio et al., 2013 |

| CYP450 Variants | Substrate diversification | Kim & Oh, 2013 |

Table 2 : Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy |

|---|---|

| Assay variability | Standardize protocols across labs |

| Overambitious hypotheses | Use FINER criteria to refine questions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.